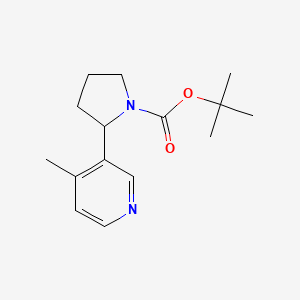![molecular formula C12H22ClN B15059361 1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15059361.png)
1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-azabicyclo[311]heptane hydrochloride is a chemical compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride can be synthesized through the reduction of spirocyclic oxetanyl nitriles. This method involves the use of specific reducing agents under controlled conditions to achieve the desired bicyclic structure . Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods: The industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The reduction of spirocyclic oxetanyl nitriles is a preferred method due to its scalability and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to mimic the properties of other biologically active molecules, leading to its potential use in medicinal chemistry. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride: This compound has a similar bicyclic structure but includes an oxygen atom in the ring.
3-Azabicyclo[3.1.0]hexanes: These compounds have a smaller ring size and different chemical properties.
Uniqueness: 1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride is unique due to its specific bicyclic structure and the presence of a cyclohexyl group.
Propiedades
Fórmula molecular |
C12H22ClN |
|---|---|
Peso molecular |
215.76 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C12H21N.ClH/c1-2-4-11(5-3-1)12-6-10(7-12)8-13-9-12;/h10-11,13H,1-9H2;1H |
Clave InChI |
GDUDKKQELGJIMA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C23CC(C2)CNC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


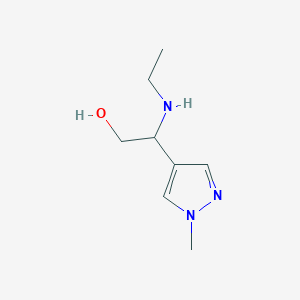

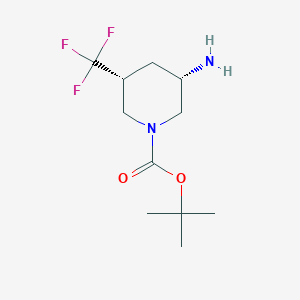
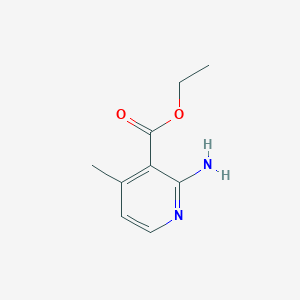
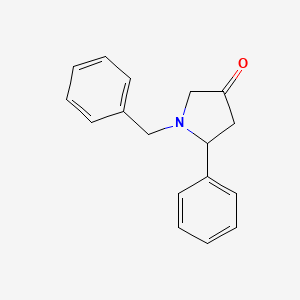



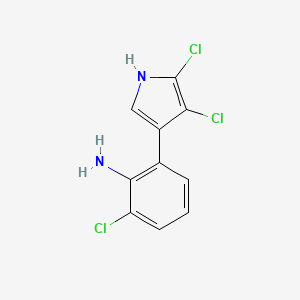

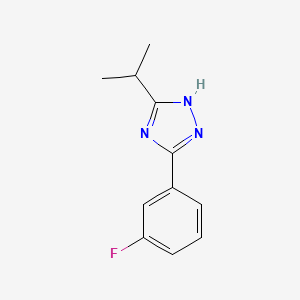
![5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B15059368.png)
